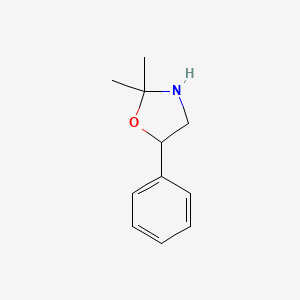
2,2-Dimethyl-5-phenyloxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-phenyloxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a phenyl group and two methyl groups attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-5-phenyloxazolidine can be synthesized through the reaction of ephedrines (ephedrine and pseudoephedrine) with aldehydes such as formaldehyde and acetaldehyde. The reaction typically occurs in an organic solvent like ethyl acetate . The process involves dissolving ephedrines in a basic solution and extracting them with ethyl acetate containing the aldehydes. The reaction conditions include moderate temperatures and the presence of a basic medium to facilitate the formation of the oxazolidine ring .
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions using 1,2-amino alcohols as starting materials. These reactions can be catalyzed by transition metals or proceed through metal-free domino annulation/Mannich reactions . The choice of method depends on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-5-phenyloxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Oxazolidinones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2,2-Dimethyl-5-phenyloxazolidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-phenyloxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
- 3,4-Dimethyl-5-phenyloxazolidine
- 2,3,4-Trimethyl-5-phenyloxazolidine
- 3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid
Comparison: 2,2-Dimethyl-5-phenyloxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2,2-dimethyl-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C11H15NO/c1-11(2)12-8-10(13-11)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3 |
InChI Key |
WADRXVPBDAHDJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NCC(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















